molecular formula C7H4Cl2N2S B160564 2-Amino-4,5-dichlorobenzothiazole CAS No. 1849-71-4

2-Amino-4,5-dichlorobenzothiazole

Cat. No. B160564
CAS RN: 1849-71-4
M. Wt: 219.09 g/mol
InChI Key: GMOFXJZIUQGHTF-UHFFFAOYSA-N
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Description

2-Amino-4,5-dichlorobenzothiazole is a chemical compound with the molecular formula C7H4Cl2N2S . It has a molecular weight of 219.09 g/mol . The IUPAC name for this compound is 4,5-dichloro-1,3-benzothiazol-2-amine .


Molecular Structure Analysis

The InChI code for 2-Amino-4,5-dichlorobenzothiazole is InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6 (5 (3)9)11-7 (10)12-4/h1-2H, (H2,10,11) . Its canonical SMILES string is C1=CC (=C (C2=C1SC (=N2)N)Cl)Cl .


Physical And Chemical Properties Analysis

2-Amino-4,5-dichlorobenzothiazole has a topological polar surface area of 67.2 Ų . It has one hydrogen bond donor and three hydrogen bond acceptors . It does not have any rotatable bonds . The exact mass and monoisotopic mass of the compound are both 217.9472247 g/mol .

Scientific Research Applications

Pharmacological and Therapeutic Applications

2-Amino-4,5-dichlorobenzothiazole, as part of the broader 2-aminothiazole (2-AT) category, is a significant pharmacophore in medicinal chemistry and drug discovery. The 2-AT core has been utilized in a wide range of therapeutic areas, with newly identified compounds showing potential in treating cancer, tumors, diabetes, and seizures (Das, Sikdar, & Bairagi, 2016).

Prion Disease Treatment

Specific 2-aminothiazoles have demonstrated antiprion activity in prion-infected neuroblastoma cell lines. A particular analogue exhibited significant potency and was able to achieve high brain concentrations in animals, positioning 2-aminothiazoles as promising leads for prion disease therapeutics (Gallardo-Godoy et al., 2011).

Synthesis Modifications

The derivatives of 2-amino-4-phenylthiazole, a compound related to 2-amino-4,5-dichlorobenzothiazole, have shown a broad spectrum of biological activities. Microwave irradiation has been studied to expedite the synthesis of these derivatives, potentially impacting the efficiency of developing new pharmaceuticals (Khrustalev, 2009).

Diverse Biological Activities

2-Aminothiazoles, including 2-amino-4,5-dichlorobenzothiazole, are vital for synthesizing various biologically active molecules. They have been used as precursors in creating sulfur drugs, biocides, fungicides, dyes, chemical reaction accelerators, and intermediates in antibiotic synthesis. Their role as corrosion inhibitors for steel protection is also notable (Khalifa, 2018).

Antitumor Properties

2-Aminothiazoles have been studied for their antitumor properties, particularly in the context of breast and ovarian cancers. This research focuses on overcoming limitations posed by drug lipophilicity through amino acid conjugation, making these compounds potentially suitable for clinical evaluation (Bradshaw et al., 2002).

Safety And Hazards

2-Amino-4,5-dichlorobenzothiazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound . It should be stored in a well-ventilated place and the container should be kept tightly closed .

properties

IUPAC Name

4,5-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOFXJZIUQGHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349883
Record name 2-amino-4,5-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,5-dichlorobenzothiazole

CAS RN

1849-71-4
Record name 2-amino-4,5-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2,3-dichloroaniline (1.0 g; 6.17 mmol) in glacial acetic acid (30 ml) was added potassium thiocyanate (3.6 g; 37 mmol) and the mixture was stirred at ambient temperature until a clear solution had formed. Bromine (0.48 ml; 9.26 mmol) was added dropwise and the reaction mixture was stirred at ambient temperature for five hours. The solvent was removed under reduced pressure and the residue was diluted with water and rendered alkaline by addition of aqueous sodium hydroxide (6M). The product was filtered off, washed with water and dried to yield the desired product quantitatively.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RR Gupta, V Saraswat, A Gupta… - Journal of heterocyclic …, 1992 - Wiley Online Library
Synthesis of the title compounds by the Smiles rearrangement has been reported. 1,2‐Dichloro‐7‐substituted phenothiazines have been prepared by the Smiles rearrangement of 3,4‐…
Number of citations: 13 onlinelibrary.wiley.com
HD Cossey, J Judd, FF Stephens - Journal of the Chemical Society …, 1965 - pubs.rsc.org
Basic ethers of phenylbenzothiazoles in which the nuclei are joined in the 2-position by CH,, S, NH, 0, CH,* CH,, SCH,, CH,* S, NHCH,, CH,* NH, CH,* O, and CH: CH, or in which the …
Number of citations: 17 pubs.rsc.org

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